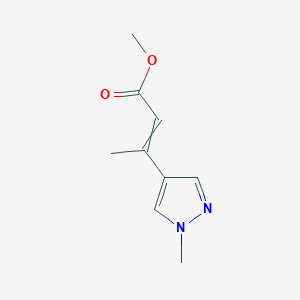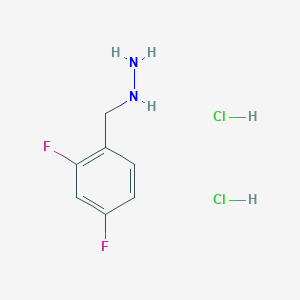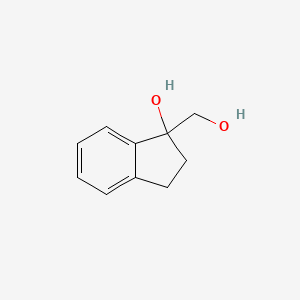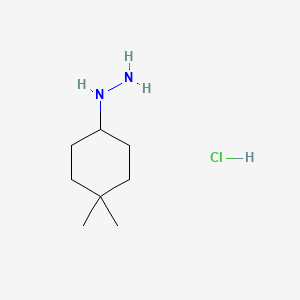
(4,4-Dimethylcyclohexyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4-ジメチルシクロヘキシル)ヒドラジン塩酸塩は、分子式C8H18N2·HClを持つ化学化合物です。これは、ヒドラジンの誘導体であり、4位に2つのメチル基が置換されたシクロヘキシル環とヒドラジン部分を特徴としています。この化合物は、通常、塩酸塩の形で存在し、これはその安定性と水への溶解性を向上させます。
準備方法
合成経路と反応条件
(4,4-ジメチルシクロヘキシル)ヒドラジン塩酸塩の合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、4,4-ジメチルシクロヘキサノンとヒドラジン水和物を酸触媒の存在下で反応させることです。反応は次のように進行します。
ステップ1: 4,4-ジメチルシクロヘキサノンを酸性媒体中でヒドラジン水和物と反応させます。
ステップ2: 得られた生成物を塩酸で処理して塩酸塩を形成します。
反応条件は、通常、完全な変換を確実にするために、混合物を数時間高温で還流させることを伴います。
工業的生産方法
工業的な設定では、(4,4-ジメチルシクロヘキシル)ヒドラジン塩酸塩の生産は、収率と純度を最適化するために、連続フロー反応器を含む可能性があります。自動化システムの使用により、温度、圧力、反応物の濃度などの反応パラメータを正確に制御できるため、製品品質の一貫性が確保されます。
化学反応の分析
反応の種類
(4,4-ジメチルシクロヘキシル)ヒドラジン塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはアルデヒドを形成するように酸化することができます。
還元: これは、アミンまたは他の還元された誘導体を形成するように還元できます。
置換: ヒドラジン部分は求核置換反応に関与し、さまざまな置換された誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。
還元: 水素化アルミニウムリチウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: 求核置換反応は、しばしばハロアルカンやアシルクロリドなどの試薬を含みます。
形成された主要な生成物
これらの反応から形成された主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成する可能性がありますが、還元はアミンを生成する可能性があります。置換反応は、さまざまな置換されたヒドラジン誘導体につながる可能性があります。
科学研究への応用
(4,4-ジメチルシクロヘキシル)ヒドラジン塩酸塩は、科学研究においていくつかの用途があります。
化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 医薬品開発のための前駆体としての使用など、その潜在的な治療的用途を探索するための研究が進行中です。
産業: これは、特殊化学薬品や材料の生産に使用されます。
科学的研究の応用
(4,4-Dimethylcyclohexyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
(4,4-ジメチルシクロヘキシル)ヒドラジン塩酸塩の作用機序は、特定の分子標的との相互作用を含みます。ヒドラジン部分は、生体分子中の求電子中心と共有結合を形成し、さまざまな生物学的効果をもたらします。正確な経路と標的は、特定の用途と使用のコンテキストによって異なります。
類似の化合物との比較
類似の化合物
- シクロヘキシルヒドラジン塩酸塩
- 4-メチルシクロヘキシルヒドラジン塩酸塩
- 4,4-ジメチルシクロヘキサノンヒドラゾン
独自性
(4,4-ジメチルシクロヘキシル)ヒドラジン塩酸塩は、シクロヘキシル環の4位に2つのメチル基が存在するため、ユニークです。この構造的特徴は、類似の化合物と比較して、立体障害の増加や反応性の変化などの独特の化学的および物理的特性を与えます。
類似化合物との比較
Similar Compounds
- Cyclohexylhydrazine hydrochloride
- 4-Methylcyclohexylhydrazine hydrochloride
- 4,4-Dimethylcyclohexanone hydrazone
Uniqueness
(4,4-Dimethylcyclohexyl)hydrazine hydrochloride is unique due to the presence of two methyl groups at the 4-position of the cyclohexyl ring. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and altered reactivity compared to similar compounds.
特性
分子式 |
C8H19ClN2 |
|---|---|
分子量 |
178.70 g/mol |
IUPAC名 |
(4,4-dimethylcyclohexyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-8(2)5-3-7(10-9)4-6-8;/h7,10H,3-6,9H2,1-2H3;1H |
InChIキー |
CAPVIOBIUYBXQB-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)NN)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11718041.png)
![1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11718059.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11718061.png)
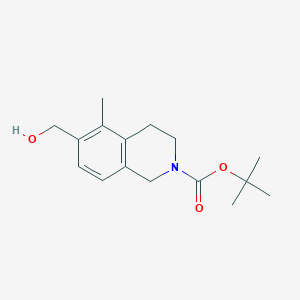

![6-Oxa-4-azaspiro[2.4]heptane-5,7-dione](/img/structure/B11718080.png)

![6-Iodothieno[3,2-b]pyridine](/img/structure/B11718094.png)

![7-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B11718105.png)
